An In-Depth Technical Guide to 2,4-Nonadienal: Chemical Properties, Structure, and Biological Interactions
An In-Depth Technical Guide to 2,4-Nonadienal: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Nonadienal is an organic compound belonging to the class of medium-chain aldehydes.[1] As an alpha,beta-unsaturated aldehyde, its conjugated double bonds and aldehyde functional group contribute to its characteristic chemical reactivity and biological activity. This document provides a comprehensive overview of the chemical properties, structure, experimental protocols for analysis and purification, and the known biological signaling interactions of 2,4-Nonadienal, with a focus on its most common isomer, (2E,4E)-2,4-Nonadienal. This aldehyde is a product of lipid peroxidation of polyunsaturated fatty acids and is found in various foods, contributing to their aroma and flavor profile.[1][2]
Chemical Structure and Isomers
2,4-Nonadienal exists as several geometric isomers due to the two carbon-carbon double bonds in its structure. The most common and studied isomer is (2E,4E)-2,4-Nonadienal. Other isomers include (2Z,4E)-2,4-Nonadienal, (2E,4Z)-2,4-Nonadienal, and (2Z,4Z)-2,4-Nonadienal.
Caption: Chemical structure of (2E,4E)-2,4-Nonadienal.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 2,4-Nonadienal.
Table 1: General Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | (2E,4E)-nona-2,4-dienal |
| CAS Number | 5910-87-2 ((E,E)-isomer) |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fatty, waxy, green, fruity nuances |
| Boiling Point | 97-98 °C at 10 mmHg |
| Density | 0.862 g/mL at 25 °C |
| Refractive Index | n20/D 1.5207 |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils.[3] |
Experimental Protocols
Synthesis of (2E,4E)-2,4-Heptadienal (A Representative Protocol)
A general method for the synthesis of (2E,4Z)-2,4-heptadienal, which can be adapted for 2,4-nonadienal, involves the oxidation of the corresponding alcohol.[4]
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Oxidation of (Z)-2-penten-1-ol: Commercially available (Z)-2-penten-1-ol is reacted with activated MnO₂ and (carboethoxymethylene)triphenylphosphorane in the presence of benzoic acid as a catalyst to yield ethyl-(2E,4Z)-2,4-heptadienoate.[4]
-
Reduction to Alcohol: The resulting ester is then reduced to (2E,4Z)-2,4-heptadien-1-ol using a reducing agent like LiAlH₄.[4]
-
Partial Oxidation to Aldehyde: The alcohol is then partially oxidized to (2E,4Z)-2,4-heptadienal using MnO₂.[4]
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying 2,4-Nonadienal and separating its isomers.[5][6]
-
Stationary Phase Preparation: A slurry of silica gel (e.g., 230-400 mesh) is prepared in a non-polar solvent such as hexane.[5] This slurry is then carefully packed into a glass column, ensuring a uniform bed without any trapped air bubbles.[5]
-
Sample Loading: The crude 2,4-Nonadienal is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.[6]
-
Elution: A gradient elution is typically employed, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[6] The optimal gradient is determined by preliminary Thin Layer Chromatography (TLC) analysis.[5]
-
Fraction Collection and Analysis: The eluent is collected in small fractions.[5] Each fraction is monitored by TLC to determine the presence and purity of 2,4-Nonadienal.[5]
-
Product Isolation: Fractions containing the pure desired isomer of 2,4-Nonadienal are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[7]
Caption: General workflow for the purification of 2,4-Nonadienal by column chromatography.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 2,4-Nonadienal in complex matrices such as edible oils.[8]
-
Sample Preparation: A known amount of the sample (e.g., edible oil) is weighed into a microvial.[8] For quantitative analysis, an internal standard can be added.
-
Thermal Desorption: The microvial is placed in a thermal desorption unit where the volatile compounds are extracted by heating.[8]
-
Cryo-Focusing: The desorbed analytes are focused at a low temperature in a cooled injection system before being transferred to the GC column.[8]
-
Gas Chromatography: The separation is performed on a suitable capillary column (e.g., ZB-FFAP).[8] The oven temperature is programmed to ramp up to achieve optimal separation. Helium is commonly used as the carrier gas.[9]
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification and quantification.[8]
Analysis by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
For the analysis of aldehydes like 2,4-Nonadienal, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common technique to enhance detection by UV-Vis detectors.[2][10][11]
-
Derivatization: The sample containing 2,4-Nonadienal is reacted with a DNPH solution in the presence of an acid catalyst (e.g., HCl) to form the corresponding 2,4-dinitrophenylhydrazone derivative.[2]
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.[10] A gradient elution with a mobile phase consisting of acetonitrile and water is typically used for separation.
-
Detection: The DNPH derivatives are detected by a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength of approximately 360 nm.[10][11]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve prepared from known concentrations of the 2,4-Nonadienal-DNPH derivative.[9]
Caption: Experimental workflow for HPLC analysis of 2,4-Nonadienal with DNPH derivatization.
Biological Signaling and Interactions
As a reactive α,β-unsaturated aldehyde, 2,4-Nonadienal can exert significant biological effects, primarily through its electrophilic nature. It is known to be a product of lipid peroxidation, which is associated with oxidative stress.[2]
Interaction with Cellular Nucleophiles
The electrophilic carbons of the α,β-unsaturated aldehyde system make 2,4-Nonadienal reactive towards cellular nucleophiles, such as the thiol group of glutathione (GSH) and cysteine residues in proteins, as well as the imidazole group of histidine and the amino group of lysine.[12][13] This covalent modification of proteins can alter their structure and function, leading to cellular dysfunction. The reaction with GSH is a key detoxification pathway, but can also lead to the formation of reactive metabolites.[14]
Induction of Oxidative Stress and Inflammatory Responses
Studies on related lipid peroxidation products suggest that 2,4-Nonadienal can induce oxidative stress and activate pro-inflammatory signaling pathways.[9] This can occur through the depletion of cellular antioxidants like GSH and the modification of key signaling proteins.
Activation of Stress Response Pathways
Cells respond to the electrophilic stress imposed by compounds like 2,4-Nonadienal by activating protective signaling pathways. Key pathways include:
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Keap1. Electrophiles like 2,4-Nonadienal can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[15][16][17][18][19]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including stress responses.[20][21][22][23][24] Aldehydes derived from lipid peroxidation have been shown to activate these pathways, which can lead to diverse cellular outcomes, including apoptosis or cell survival, depending on the context.[9]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[21][22] Some lipid peroxidation products can modulate NF-κB signaling, often leading to a pro-inflammatory response.[9]
Caption: Plausible signaling pathways activated by 2,4-Nonadienal.
Conclusion
2,4-Nonadienal is a chemically reactive molecule with significant biological implications. Its presence in food contributes to flavor and aroma, while its formation as a lipid peroxidation product links it to oxidative stress and cellular damage. The experimental protocols outlined in this guide provide a framework for the accurate analysis and purification of this compound, which is essential for further research into its biological effects. Understanding the signaling pathways modulated by 2,4-Nonadienal is crucial for elucidating its role in both physiological and pathological processes and may inform the development of novel therapeutic strategies for diseases associated with oxidative stress.
References
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